7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one
Overview
Description
7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one is a heterocyclic compound that features a seven-membered azepine ring fused to a benzene ring The methoxy group at the 7-position and the carbonyl group at the 2-position contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzyl alcohol with methoxyacetyl chloride under acidic conditions to form the intermediate, which then undergoes cyclization to yield the target compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-hydroxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one.
Reduction: Formation of 7-methoxy-4,5-dihydro-1H-benzo[D]azepin-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.
7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2-ol: Similar structure but with an alcohol group instead of a carbonyl group.
7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-thione: Similar structure but with a thione group instead of a carbonyl group.
Uniqueness
7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carbonyl groups allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
8-methoxy-1,2,3,5-tetrahydro-3-benzazepin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-3-2-8-7-11(13)12-5-4-9(8)6-10/h2-3,6H,4-5,7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJWQMCLZVGKAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)NCC2)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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